REACTION_SMILES
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[Br:19][c:20]1[cH:21][c:22]([F:27])[cH:23][c:24]([F:26])[cH:25]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:7][S:8]([CH3:9])=[O:10].[F:11][C:12]([CH2:13][OH:14])([CH:15]([F:16])[F:17])[F:18].[K+:6].[OH2:28]>>[F:11][C:12]([CH2:13][O:14][c:24]1[cH:23][c:22]([F:27])[cH:21][c:20]([Br:19])[cH:25]1)([CH:15]([F:16])[F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(F)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1cc(Br)cc(OCC(F)(F)C(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |